N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxo-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-25-17-10-8-14-19-20-15(22(14)21-17)11-18-16(24)9-7-13(23)12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIFUHDZROFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCC(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division.
Mode of Action
It is known to interact with its target, the cell division protein zipa. This interaction may result in changes that affect the cell division process, potentially inhibiting bacterial growth.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a triazolo-pyridazine core with an amide functional group. Its molecular formula is and it has a molecular weight of approximately 320.34 g/mol. The methoxy group enhances its solubility and bioavailability, which is crucial for its pharmacological properties.
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The mechanisms through which this compound exerts its effects include:
- Kinase Inhibition : Similar triazolo-pyridazine derivatives have been studied for their inhibitory activity against various kinases, including c-Met kinase. Compounds with similar structures have shown moderate cytotoxicity against cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating effective inhibition at low concentrations .
- Antimicrobial Properties : The structural components suggest potential antimicrobial activities. Triazole derivatives are known for their antifungal properties, and this compound may exhibit similar effects against pathogenic fungi .
- Cell Cycle Modulation : Some studies suggest that related compounds can induce apoptosis in cancer cells and affect cell cycle distribution, particularly arresting cells in the G0/G1 phase .
In Vitro Studies
Several studies have evaluated the biological activity of this compound and its analogs:
| Compound | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 12e | c-Met | 0.090 | Significant cytotoxicity against cancer cell lines |
| N/A | A549 | 1.06 ± 0.16 | Induces late apoptosis |
| N/A | MCF-7 | 1.23 ± 0.18 | Induces late apoptosis |
| N/A | HeLa | 2.73 ± 0.33 | Induces late apoptosis |
The data indicate that compounds related to this compound exhibit promising cytotoxic effects against several cancer cell lines, making them potential candidates for further development as anticancer agents.
Case Studies
- Cytotoxicity Evaluation : A recent study synthesized a series of triazolo-pyridazine derivatives and evaluated their cytotoxicity using the MTT assay against various cancer cell lines. The most potent compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations .
- Apoptosis Induction : Another study focused on the apoptotic effects of related compounds on A549 cells, confirming that these compounds could trigger late apoptosis and modulate the cell cycle effectively .
Comparison with Similar Compounds
Structural Analogs with Modified Side Chains
4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide
- Key Differences : The side chain terminates in a thiazolyl-pyridinyl group instead of a phenyl group.
- However, the pyridinyl group could reduce lipophilicity compared to the phenyl group in the target compound .
N-(4-Methoxybenzyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine
- Key Differences : A methoxybenzylamine side chain replaces the butanamide group, and the pyridazine core has a methyl substituent at position 6 instead of methoxy.
- Implications: The amine functionality may reduce metabolic stability compared to the amide group.
Analogs with Core Heterocycle Modifications
Antioxidant-Conjugated Triazolo-Pyrazine Derivatives
- Example: N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide.
- Key Differences : The core is a triazolo-pyrazine (vs. triazolo-pyridazine), and the side chain includes a bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide).
- Implications : The pyrazine core has distinct electronic properties due to nitrogen arrangement. The antioxidant moiety introduces radical-scavenging activity but may compromise bioavailability due to steric hindrance .
Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)
- Example : N-(1-((6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Methyl)Cyclobutyl)Cyclopropanesulfonamide.
- Implications: Increased planarity may improve DNA intercalation but reduce solubility compared to the target compound’s non-fused triazolo-pyridazine core .
Analogs with Substituent Variations on the Triazolo-Pyridazine Core
6-Chloro[1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
- Example : Ethyl N-Benzoyl-(6-Chloro[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Glycinate.
- Key Differences : A chloro group replaces the methoxy at position 5.
- Implications : The electron-withdrawing chloro group may reduce metabolic stability and alter electronic interactions with targets compared to the electron-donating methoxy group .
Cytotoxicity and Bioactivity
- Target Compound: Limited direct data, but structural analogs like 4-(6-methoxy-triazolo-pyridazin-3-yl)-N-thiazolyl-butanamide () show moderate cytotoxicity. The phenyl group in the target compound likely enhances membrane permeability due to higher lipophilicity .
- Antioxidant Derivatives : Exhibit dual functionality (e.g., radical scavenging) but may suffer from reduced cellular uptake due to bulkiness .
Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
